Wnt pathway inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

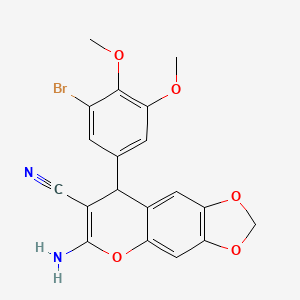

C19H15BrN2O5 |

|---|---|

Molecular Weight |

431.2 g/mol |

IUPAC Name |

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |

InChI |

InChI=1S/C19H15BrN2O5/c1-23-16-4-9(3-12(20)18(16)24-2)17-10-5-14-15(26-8-25-14)6-13(10)27-19(22)11(17)7-21/h3-6,17H,8,22H2,1-2H3 |

InChI Key |

NJNZVKZFRYVFSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OC |

Origin of Product |

United States |

Foundational & Exploratory

IWP-4: A Technical Guide to a Potent Inhibitor of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the small molecule IWP-4, a potent and specific inhibitor of the Wnt signaling pathway. This document details its molecular target, mechanism of action, and key applications, with a focus on quantitative data and experimental methodologies.

Core Target and Mechanism of Action

The primary molecular target of IWP-4 is Porcupine (PORCN) , a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[1][2][3][4][5] IWP-4 functions by directly inactivating PORCN, thereby preventing the palmitoylation of Wnt proteins.[1][2][3][5][6][7] This post-translational modification is an essential step for the secretion of Wnt ligands from the cell and their subsequent binding to Frizzled receptors on target cells.[1][3][5]

By inhibiting PORCN, IWP-4 effectively blocks the entire canonical Wnt/β-catenin signaling cascade.[8] This leads to a series of downstream effects, including the prevention of Wnt-dependent phosphorylation of the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl2).[2][7][8] Ultimately, the inhibition of these upstream events prevents the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[1][2][8] Consequently, the transcription of Wnt target genes is suppressed.

Quantitative Data

The following tables summarize the key quantitative parameters of IWP-4.

| Parameter | Value | Reference |

| IC50 (Wnt/β-catenin signaling) | 25 nM | [1][3][9][10][11] |

| Molecular Weight | 496.6 g/mol | [1] |

| Chemical Formula | C₂₃H₂₀N₄O₃S₃ | [1][3] |

| Purity | ≥95% | [1][3] |

| Solubility (in DMSO) | ≤ 4.0 mM | [1] |

| Chemical Name |

| N-(6-methyl-2-benzothiazolyl)-2-[[3,4,6,7-tetrahydro-3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]thio]-acetamide |

Experimental Protocols

IWP-4 is widely utilized in cellular and developmental biology research, particularly for directing cell fate decisions. A prominent application is the induction of cardiomyocyte differentiation from human pluripotent stem cells (hPSCs).

General Handling and Reconstitution

-

Reconstitution: To prepare a stock solution, IWP-4 powder can be reconstituted in DMSO. For example, to create a 2 mM stock solution, 1 mg of IWP-4 can be resuspended in 1.01 mL of fresh DMSO.[1] It is recommended to prepare the stock solution fresh before use.[1]

-

Storage: The solid compound is stable at -20°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1]

-

Cell Culture Application: For use in cell culture, the DMSO stock solution should be diluted into the culture medium immediately before use. The final DMSO concentration should be kept low (typically below 0.1%) to minimize potential cytotoxicity.[1]

Example Protocol: Cardiomyocyte Differentiation from hPSCs

This protocol is a generalized example based on published methodologies for directing hPSCs towards a cardiac lineage.

-

hPSC Culture: Human embryonic stem cells (hESCs) or induced pluripotent stem cells (iPSCs) are cultured in an appropriate maintenance medium (e.g., mTeSR-1) on a suitable matrix until they reach approximately 70-80% confluency.[11]

-

Primitive Streak Induction: To initiate differentiation, the maintenance medium is replaced with a basal medium (e.g., RPMI 1640 with B27 supplement) containing growth factors to induce the primitive streak, the precursor to mesoderm. This is typically achieved by adding BMP-4 (e.g., 20 ng/mL) and/or Activin A (e.g., 6 ng/mL) for approximately 3 days, with daily medium changes.[11]

-

Wnt Inhibition for Cardiac Mesoderm Specification: Following primitive streak induction, the medium is replaced with the basal medium supplemented with IWP-4 (e.g., 5 µM).[11] This step is crucial for inhibiting the endogenous Wnt signaling that would otherwise promote hematopoietic and other non-cardiac mesodermal fates, thereby directing the cells towards a cardiac progenitor fate. The medium with IWP-4 is typically exchanged every 2 days for a period of several days (e.g., until day 15 of differentiation).[11]

-

Cardiomyocyte Maturation: After the IWP-4 treatment period, the cells are cultured in the basal medium, which is exchanged every 2 days, to allow for the maturation of cardiac progenitors into beating cardiomyocytes.[11]

Visualizations

Signaling Pathway Diagram

Caption: IWP-4 inhibits PORCN, blocking Wnt palmitoylation and subsequent signaling.

Experimental Workflow Diagram

Caption: Workflow for hPSC differentiation into cardiomyocytes using IWP-4.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. reprocell.com [reprocell.com]

- 3. stemcell.com [stemcell.com]

- 4. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stemolecule Wnt Inhibitor IWP-4 | Stemgent REPROCELL [store.reprocell.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. amsbio.com [amsbio.com]

- 11. 美国GlpBio - IWP 4 | Wnt/β-catenin | Cas# 686772-17-8 [glpbio.cn]

An In-Depth Technical Guide to IWP-4 Porcupine Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-4 (IWP-4) is a potent and selective small molecule antagonist of the Wnt/β-catenin signaling pathway. It functions by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent interaction with Frizzled receptors. By inhibiting PORCN, IWP-4 effectively blocks the secretion of all Wnt ligands, leading to a comprehensive shutdown of Wnt-dependent signaling cascades. This technical guide provides a detailed overview of the mechanism of action of IWP-4, comprehensive quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Wnt Signaling and Porcupine

The Wnt signaling pathway is a crucial and evolutionarily conserved signaling cascade that governs a multitude of cellular processes, including embryonic development, cell proliferation, differentiation, and tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer.[3] The canonical Wnt pathway is initiated by the binding of secreted Wnt glycoproteins to Frizzled (Fz) family receptors and their co-receptors, Low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[4] This interaction leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes.[2]

A key regulatory step in the Wnt signaling pathway is the post-translational modification of Wnt proteins.[5] Specifically, the attachment of a palmitoleoyl group to a conserved serine residue, a process known as palmitoylation (or palmitoleation), is essential for the secretion and biological activity of Wnt ligands.[6][7] This crucial modification is catalyzed by the enzyme Porcupine (PORCN), a multi-pass transmembrane protein located in the endoplasmic reticulum.[7][8] Inhibition of PORCN, therefore, presents an attractive therapeutic strategy to globally suppress Wnt signaling in diseases characterized by excessive Wnt ligand secretion.[3][9]

IWP-4: A Potent Porcupine Inhibitor

IWP-4 is a small molecule that has been identified as a potent inhibitor of the Wnt signaling pathway.[10][11] Its mechanism of action is the direct inhibition of the PORCN enzyme.[10][12] By inactivating PORCN, IWP-4 prevents the palmitoylation of Wnt proteins, thereby trapping them in the endoplasmic reticulum and blocking their secretion.[10][12] This leads to a subsequent downstream inhibition of Wnt signaling, characterized by the prevention of LRP6 and Dishevelled (Dvl) phosphorylation and the suppression of β-catenin accumulation.[5][13]

Mechanism of Action of IWP-4

The inhibitory action of IWP-4 on PORCN is highly specific. It does not significantly affect other signaling pathways such as Notch and Hedgehog at effective concentrations. The primary consequence of PORCN inhibition by IWP-4 is the abrogation of Wnt ligand secretion, leading to a shutdown of both autocrine and paracrine Wnt signaling.

Quantitative Data

The potency of IWP-4 has been quantified across various assays and cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 25 nM | Wnt/β-catenin signaling pathway activity in vitro | [10][11] |

| Effective Concentration | 5 µM | Inhibition of Wnt-dependent phosphorylation of LRP6 and Dvl2 | [5] |

| Effective Concentration | 1-5 µM | Inhibition of cell proliferation in some cancer cell lines | [14] |

| Effective Concentration | 5 µM | Induction of cardiomyocyte differentiation from human pluripotent stem cells | [13] |

Table 1: Quantitative Efficacy of IWP-4

| Chemical Property | Value | Reference |

| Molecular Formula | C₂₃H₂₀N₄O₃S₃ | [10] |

| Molecular Weight | 496.6 g/mol | [10] |

| Purity | ≥ 95% | [10] |

| Solubility | Soluble in DMSO | [2] |

Table 2: Chemical and Physical Properties of IWP-4

Experimental Protocols

Wnt/β-catenin Signaling Reporter Assay (TOPflash/FOPflash)

This assay is a standard method to quantify the transcriptional activity of the Wnt/β-catenin pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. promega.com [promega.com]

- 4. Resveratrol Inhibition of the WNT/β-Catenin Pathway following Discogenic Low Back Pain [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. Immunohistochemical Expression of Wnt-4 Protein in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IWP-4 (CAS No. 686772-17-8): A Potent Inhibitor of Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IWP-4, a small molecule inhibitor of the Wnt signaling pathway. It is designed to be a core resource for researchers and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and key experimental applications.

Core Properties and Specifications

IWP-4, with the CAS number 686772-17-8, is a potent and specific inhibitor of the Wnt signaling pathway.[1][2][3][4] It has become an invaluable tool in stem cell biology, developmental biology, and cancer research.[5][6][7]

| Property | Value | References |

| CAS Number | 686772-17-8 | [1][6][8] |

| Molecular Formula | C₂₃H₂₀N₄O₃S₃ | [1][6][9] |

| Molecular Weight | 496.62 g/mol | [6][9][10] |

| Purity | ≥95% (HPLC) | [1][10][11] |

| Appearance | White to light brown crystalline solid | [10][11] |

| IC₅₀ | 25 nM (in a cell-free assay for Wnt/β-catenin signaling) | [1][2][3][4] |

Solubility and Storage

Proper handling and storage of IWP-4 are crucial for maintaining its activity.

| Solvent | Solubility | References |

| DMSO | ≤ 4.0 mM (approximately 2 mg/mL) | [2][5][12] |

| DMF | Approximately 5 mg/mL | [12] |

| Aqueous Buffers | Sparingly soluble | [12] |

Storage Conditions: IWP-4 powder should be stored at -20°C, protected from light.[5][6][10] Stock solutions in DMSO can be stored at -20°C, and it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[5][6] For cell culture applications, the final DMSO concentration should be kept below 0.1% to avoid toxicity.[5]

Mechanism of Action: Targeting Porcupine

IWP-4 exerts its inhibitory effect on the Wnt signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase.[1][6][13][14] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors on target cells.[1][5][15] By inhibiting PORCN, IWP-4 prevents Wnt palmitoylation, leading to the retention of Wnt proteins in the endoplasmic reticulum and a subsequent blockade of the entire canonical Wnt/β-catenin signaling cascade.[5][16] This ultimately results in the degradation of β-catenin and the inactivation of Wnt target gene transcription.[5]

Caption: Mechanism of IWP-4 action on the Wnt signaling pathway.

Experimental Protocols

IWP-4 is widely utilized in various experimental settings. Below are detailed methodologies for two key applications.

Directed Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)

This protocol is adapted from the work of Lian et al. (2012, 2013) and is a robust method for generating cardiomyocytes from hPSCs.[4][14] It involves the temporal modulation of canonical Wnt signaling, first with an activator (CHIR99021) and then with an inhibitor (IWP-4).

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR1 medium

-

RPMI 1640 medium

-

B27 supplement (without insulin (B600854) for the first 7 days)

-

CHIR99021 (GSK3 inhibitor)

-

IWP-4

-

Trypsin or other cell dissociation reagent

-

Flow cytometer

-

Antibodies for cardiac markers (e.g., cTnT, MF20)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

Mesoderm Induction (Day 0): Replace the mTeSR1 medium with RPMI/B27 medium (without insulin) containing 12 µM CHIR99021.

-

Wnt Inhibition (Day 3): After 24 hours (Day 1), replace the medium with fresh RPMI/B27 (without insulin). On Day 3, replace the medium with RPMI/B27 (without insulin) containing 5 µM IWP-4.

-

Cardiomyocyte Specification (Day 5): On Day 5, replace the medium with fresh RPMI/B27 (without insulin).

-

Cardiomyocyte Maturation (Day 7 onwards): From Day 7 onwards, replace the medium every 2-3 days with RPMI/B27 medium containing insulin. Spontaneously beating cardiomyocytes are typically observed between days 8 and 12.

-

Analysis: At Day 15, cells can be harvested and analyzed for the expression of cardiac-specific markers such as cardiac troponin T (cTnT) and myosin heavy chain (MF20) by flow cytometry or immunofluorescence.[4]

Caption: Workflow for directed cardiomyocyte differentiation using IWP-4.

Wnt Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay, based on the methods described by Chen et al. (2009), is used to quantify the inhibitory effect of IWP-4 on the Wnt/β-catenin signaling pathway.[16]

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS

-

TOPflash and FOPflash plasmids (luciferase reporter constructs)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

Wnt3a conditioned medium

-

IWP-4

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.

-

Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned medium to activate the Wnt pathway. Add IWP-4 at various concentrations to the designated wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure both Firefly (TOPflash/FOPflash) and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The inhibition of Wnt signaling is determined by the reduction in normalized luciferase activity in IWP-4-treated cells compared to the vehicle control.

Caption: Workflow for a Wnt signaling inhibition luciferase reporter assay.

Applications in Research

The ability of IWP-4 to potently and specifically inhibit Wnt signaling has led to its use in a variety of research areas:

-

Regenerative Medicine: As detailed above, IWP-4 is a key component in protocols for the directed differentiation of hPSCs into cardiomyocytes.[1][4][14][17] It is also used in the generation of other cell types where transient Wnt inhibition is required.

-

Cancer Research: Aberrant Wnt signaling is a hallmark of many cancers. IWP-4 is used as a tool to study the role of Wnt signaling in cancer cell proliferation, survival, and differentiation, and to evaluate the therapeutic potential of Wnt pathway inhibition.[7]

-

Developmental Biology: IWP-4 allows for the precise temporal inhibition of Wnt signaling, enabling researchers to dissect the complex roles of this pathway during embryonic development.[5]

Conclusion

IWP-4 is a powerful and specific small molecule inhibitor of the Wnt signaling pathway, acting through the inhibition of the O-acyltransferase Porcupine. Its well-defined mechanism of action and high potency make it an indispensable tool for researchers in stem cell biology, cancer research, and developmental biology. The detailed protocols and data presented in this guide provide a solid foundation for the effective use of IWP-4 in a laboratory setting.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. Differentiation of Cardiomyocytes from Human Pluripotent Stem Cells Using Monolayer Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. stemcell.com [stemcell.com]

- 7. Wnt signaling blockage inhibits cell proliferation and migration, and induces apoptosis in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

- 15. pnas.org [pnas.org]

- 16. wicell.org [wicell.org]

- 17. Dynamic changes in Wnt signaling are required for neuronal differentiation of mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IWP-4 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inhibitor of Wnt Production-4 (IWP-4) has emerged as a pivotal small molecule in the field of developmental biology and regenerative medicine. By specifically targeting Porcupine (PORCN), a membrane-bound O-acyltransferase, IWP-4 provides a potent and selective method for inhibiting the secretion and activity of all Wnt ligands. This targeted disruption of the Wnt signaling pathway has profound implications for understanding and manipulating fundamental developmental processes, including cell fate specification, tissue patterning, and organogenesis. This technical guide provides an in-depth overview of IWP-4's mechanism of action, its diverse applications in developmental biology research, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use in the laboratory.

Introduction to IWP-4 and Wnt Signaling

The Wnt signaling pathway is a highly conserved, intricate network of proteins that plays a crucial role in embryonic development and adult tissue homeostasis.[1] This pathway governs a wide array of cellular processes, including proliferation, differentiation, migration, and polarity.[1] Dysregulation of Wnt signaling is implicated in a variety of developmental defects and diseases, including cancer.[1]

Wnt proteins are a family of secreted lipid-modified glycoproteins that act as ligands to initiate the signaling cascade.[1] Their secretion is critically dependent on a post-translational modification known as palmitoylation, a process catalyzed by the enzyme Porcupine (PORCN) in the endoplasmic reticulum.[2][3] Palmitoylation is essential for the proper folding, trafficking, and secretion of Wnt ligands.[2][3]

IWP-4 is a small molecule inhibitor that specifically targets PORCN.[2][3] By inhibiting PORCN's O-acyltransferase activity, IWP-4 prevents the palmitoylation of Wnt proteins, thereby trapping them in the endoplasmic reticulum and blocking their secretion.[2][3] This leads to a comprehensive but reversible inhibition of all Wnt-dependent signaling.

Mechanism of Action of IWP-4

IWP-4 functions as a highly specific antagonist of the Wnt signaling pathway by directly inhibiting the enzymatic activity of PORCN.[2][3] This mechanism of action is upstream of the Wnt ligand-receptor interaction, providing a global shutdown of both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways.

The key molecular event inhibited by IWP-4 is the transfer of a palmitoleoyl group from palmitoleoyl-CoA to a conserved serine residue on Wnt proteins. This lipid modification is essential for the binding of Wnt ligands to their carrier protein, Wntless (Wls), which is required for their transport out of the endoplasmic reticulum and subsequent secretion.[2][3]

By preventing Wnt secretion, IWP-4 effectively creates a "Wnt-less" microenvironment, allowing researchers to probe the consequences of Wnt signaling loss with high temporal control. The inhibitory effect of IWP-4 is reversible upon washout of the compound.

Below is a diagram illustrating the canonical Wnt signaling pathway and the point of inhibition by IWP-4.

Quantitative Data on IWP-4

The potency of IWP-4 can be quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell type and assay conditions.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 | 25 nM | L-Wnt-STF cells | Wnt/β-catenin reporter assay | [2][3][4] |

| IC50 | 27 nM | Cell-free assay | Wnt processing/secretion | [5] |

| IC50 | 0.157 µM | HEK293T cells | Super-top flash reporter gene assay | [5] |

| EC50 | 1.9 µM | MIAPaCa2 cells | Antiproliferative assay | [5] |

Applications in Developmental Biology

IWP-4 is a versatile tool with a wide range of applications in developmental biology, primarily centered on its ability to modulate Wnt signaling to direct cell fate and study developmental processes.

Directed Differentiation of Pluripotent Stem Cells

One of the most significant applications of IWP-4 is in the directed differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various lineages.

Cardiomyocyte Differentiation: The temporal modulation of Wnt signaling is critical for cardiomyocyte specification. Protocols often involve an initial activation of the Wnt pathway (e.g., using the GSK3 inhibitor CHIR99021) to induce mesoderm, followed by inhibition of Wnt signaling with IWP-4 to promote cardiac progenitor formation.[2][3] This approach consistently yields a high percentage of functional cardiomyocytes.[6][7]

Other Lineages: While extensively used for cardiomyocyte differentiation, IWP-4 also finds application in protocols for generating other cell types. For instance, it has been used in the later stages of differentiation protocols for midbrain dopaminergic neurons.[3] Its ability to inhibit Wnt signaling can be leveraged to direct differentiation towards endodermal and ectodermal lineages, although this is a less common application compared to mesoderm-derived lineages.

Studying Embryonic Development

IWP-4 is utilized in model organisms to investigate the role of Wnt signaling in various developmental events.

Axis Formation in Zebrafish: Wnt signaling is crucial for establishing the anteroposterior axis during embryonic development.[8] Treatment of zebrafish embryos with IWP compounds has been shown to inhibit posterior axis formation, providing a chemical tool to study the molecular mechanisms underlying body plan establishment.[8]

Organogenesis: The formation of complex organs is tightly regulated by signaling pathways, including Wnt. IWP-4 can be used to probe the requirement of Wnt signaling during the development of specific organs. For example, Porcupine inhibitors have been shown to affect kidney tubule formation.[8]

Organoid Formation

Organoids, three-dimensional self-organizing structures derived from stem cells, are powerful models for studying organ development and disease. The formation and patterning of organoids often rely on the precise control of signaling pathways. IWP-4 can be incorporated into organoid culture protocols to modulate Wnt signaling and guide the development of specific organoid types, such as intestinal organoids.

Experimental Protocols

General Handling and Preparation of IWP-4

-

Reconstitution: IWP-4 is typically supplied as a solid. Reconstitute in DMSO to create a concentrated stock solution (e.g., 1-10 mM). For a 1.2 mM stock solution, add 3.36 mL of DMSO to 2 mg of IWP-4.[9] To aid dissolution, the solution can be warmed to 37°C for 2-5 minutes.

-

Storage: Store the stock solution in aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles.

-

Working Concentration: The optimal working concentration of IWP-4 varies depending on the cell type and experimental context, but typically ranges from 1 to 10 µM. For cardiomyocyte differentiation from hPSCs, a concentration of 5 µM is commonly used.[1][6]

-

Cell Culture: When adding IWP-4 to cell culture medium, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[9]

Protocol for Directed Differentiation of hPSCs to Cardiomyocytes

This protocol is a widely adopted method for generating a high yield of cardiomyocytes through the temporal modulation of Wnt signaling.

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel or other suitable extracellular matrix

-

mTeSR1 or other appropriate hPSC maintenance medium

-

RPMI 1640 medium

-

B-27 Supplement (minus insulin)

-

CHIR99021

-

IWP-4

-

Trypsin-EDTA or other cell dissociation reagent

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-cardiac Troponin T)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.

-

Mesoderm Induction (Day 0): Replace the mTeSR1 medium with RPMI/B27 (minus insulin) medium containing CHIR99021 (typically 6-12 µM).

-

Wnt Inhibition (Day 3): Replace the medium with fresh RPMI/B27 (minus insulin) medium containing 5 µM IWP-4.[6]

-

Medium Change (Day 5): Replace the medium with fresh RPMI/B27 (minus insulin).[6]

-

Maintenance (Day 7 onwards): Change the medium every 2-3 days with RPMI/B27 (with insulin). Beating cardiomyocytes are typically observed between days 8 and 12.

-

Characterization (Day 15 onwards): At day 15 or later, cells can be harvested for analysis. For flow cytometry, dissociate the cells with Trypsin-EDTA, fix, permeabilize, and stain with an antibody against a cardiac-specific marker like cardiac Troponin T.

Protocol for Zebrafish Axis Formation Assay

This protocol provides a general framework for studying the effect of IWP-4 on zebrafish embryonic axis formation.

Materials:

-

Wild-type zebrafish embryos

-

E3 embryo medium

-

IWP-4 stock solution (in DMSO)

-

Petri dishes

-

Stereomicroscope

Procedure:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in Petri dishes containing E3 embryo medium.

-

Staging: Stage the embryos under a stereomicroscope to the desired developmental stage for treatment (e.g., shield stage for axis formation studies).

-

IWP-4 Treatment: Prepare a working solution of IWP-4 in E3 medium from a concentrated stock solution. A typical concentration range to test is 1-10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Incubation: Transfer the staged embryos to a new Petri dish containing the IWP-4 solution. Incubate at 28.5°C.

-

Phenotypic Analysis: Observe the embryos at various time points for developmental defects, particularly in axis formation (e.g., shortened or absent posterior structures).

-

Molecular Analysis (Optional): At the desired time point, embryos can be fixed for in situ hybridization to analyze the expression of key developmental genes or lysed for quantitative PCR analysis.

Considerations and Best Practices

-

Toxicity: While IWP-4 is generally well-tolerated by cells at effective concentrations, it is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell type and application. Cytotoxicity assays can be employed to assess cell viability.[2]

-

Off-Target Effects: Although IWP-4 is considered a specific PORCN inhibitor, it is good practice to consider potential off-target effects. Control experiments, such as rescue experiments with downstream Wnt pathway activators, can help validate the specificity of the observed phenotypes. IWP-4 has been shown to have minimal effect on Notch and Hedgehog signaling pathways.[4]

-

Compound Stability: Prepare fresh working solutions of IWP-4 from frozen stock for each experiment to ensure consistent activity.

-

Quantitative Analysis: Whenever possible, quantify the effects of IWP-4 treatment using methods such as flow cytometry, quantitative PCR, or high-content imaging to obtain robust and reproducible data.

Conclusion

IWP-4 is an invaluable tool for researchers in developmental biology, providing a means to precisely and reversibly inhibit Wnt signaling. Its utility in directing stem cell differentiation, particularly towards the cardiac lineage, has significant implications for regenerative medicine and disease modeling. Furthermore, its application in model organisms continues to shed light on the fundamental roles of Wnt signaling in embryonic development. By understanding its mechanism of action and adhering to best practices in its application, researchers can effectively leverage IWP-4 to advance our understanding of developmental processes and pave the way for new therapeutic strategies.

References

- 1. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Robust cardiomyocyte differentiation from human pluripotent stem cells via temporal modulation of canonical Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.stemcell.com [cdn.stemcell.com]

The Porcupine Inhibitor IWP-4: A Technical Guide to its Attenuation of Beta-Catenin Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule IWP-4 and its inhibitory effect on β-catenin accumulation. IWP-4 is a potent and selective antagonist of the Wnt signaling pathway, acting through the inhibition of Porcupine (PORCN), a membrane-bound O-acyltransferase critical for the processing and secretion of Wnt ligands. By preventing Wnt secretion, IWP-4 effectively disrupts the downstream signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin, a key transcriptional coactivator implicated in numerous developmental processes and diseases, including cancer. This document details the mechanism of action of IWP-4, presents quantitative data on its effects, provides comprehensive experimental protocols for assessing its activity, and includes visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration.[1] Dysregulation of this pathway is a hallmark of various cancers and other proliferative disorders.[1] Central to this pathway is the protein β-catenin, which, upon Wnt stimulation, accumulates in the cytoplasm and translocates to the nucleus to activate target gene expression.[2] In the absence of Wnt signaling, β-catenin is targeted for proteasomal degradation by a "destruction complex."

IWP-4 has emerged as a valuable chemical tool for studying Wnt signaling and as a potential therapeutic agent. It specifically targets Porcupine (PORCN), an enzyme that catalyzes the palmitoylation of Wnt proteins, a post-translational modification essential for their secretion and biological activity.[3] By inhibiting PORCN, IWP-4 effectively blocks the production of functional Wnt ligands, thereby suppressing the entire downstream signaling cascade and preventing the accumulation of β-catenin.[4]

Mechanism of Action of IWP-4

IWP-4 is a potent inhibitor of the Wnt/β-catenin signaling pathway with an IC50 of 25 nM.[5] Its mechanism of action is centered on the inhibition of the membrane-bound O-acyltransferase Porcupine (PORCN).[3]

The canonical Wnt signaling pathway leading to β-catenin accumulation can be summarized as follows:

-

Wnt Ligand Secretion: Wnt proteins are synthesized in the endoplasmic reticulum and require post-translational modification, specifically palmitoylation by PORCN, to become biologically active and to be secreted from the cell.[3]

-

Receptor Binding: Secreted Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors on the surface of target cells.

-

Signal Transduction: This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the inhibition of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).

-

β-Catenin Stabilization: In the absence of an active destruction complex, β-catenin is no longer phosphorylated and targeted for ubiquitination and subsequent proteasomal degradation. This leads to its stabilization and accumulation in the cytoplasm.

-

Nuclear Translocation and Gene Expression: Accumulated β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes.

IWP-4 intervenes at the very beginning of this cascade by inhibiting PORCN. This prevents the palmitoylation and subsequent secretion of Wnt ligands, effectively shutting down the signal and leading to the constitutive degradation of β-catenin.[4]

Quantitative Data on the Effect of IWP-4 on β-Catenin Accumulation

Treatment of cells with IWP-4 leads to a quantifiable reduction in the levels of β-catenin. The following tables summarize representative data on the dose-dependent and time-dependent effects of IWP-4 on β-catenin levels, as would be determined by Western blot analysis.

Table 1: Dose-Dependent Effect of IWP-4 on β-Catenin Levels

| IWP-4 Concentration (nM) | Relative β-Catenin Level (%) (Normalized to Vehicle Control) |

| 0 (Vehicle) | 100 |

| 10 | 85 |

| 25 (IC50) | 50 |

| 50 | 20 |

| 100 | 5 |

| 500 | <1 |

Note: These are representative values based on published qualitative data and the known IC50. Actual values may vary depending on the cell line and experimental conditions.

Table 2: Time-Course of IWP-4 Effect on β-Catenin Levels

| Time after IWP-4 (5µM) Treatment (hours) | Relative β-Catenin Level (%) (Normalized to Time 0) |

| 0 | 100 |

| 2 | 90 |

| 6 | 60 |

| 12 | 25 |

| 24 | 10 |

Note: These are representative values. The degradation kinetics of β-catenin can vary between cell types.

Experimental Protocols

Cell Culture and IWP-4 Treatment

This protocol describes the general procedure for treating cultured cells with IWP-4 to assess its effect on β-catenin accumulation.

-

Cell Seeding: Plate a suitable cell line with active Wnt signaling (e.g., L-Wnt-STF, HEK293T, or a cancer cell line with a Wnt-activating mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

IWP-4 Stock Solution Preparation: Prepare a stock solution of IWP-4 in sterile DMSO. For example, a 10 mM stock solution can be prepared. Store aliquots at -20°C.

-

IWP-4 Treatment:

-

Dose-Response Experiment: On the day of the experiment, dilute the IWP-4 stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 25, 50, 100, 500 nM). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%. Replace the existing medium with the IWP-4 containing medium and incubate for a fixed time (e.g., 24 hours).

-

Time-Course Experiment: Prepare culture medium with a fixed concentration of IWP-4 (e.g., 5 µM). Replace the existing medium and incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Cell Harvest: At the end of the incubation period, proceed to cell lysis for Western blot analysis.

Western Blotting for β-Catenin Quantification

This protocol provides a detailed methodology for the detection and quantification of total β-catenin levels by Western blotting following IWP-4 treatment.

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor protein migration.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the β-catenin band intensity to a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

-

Conclusion

IWP-4 is a powerful and specific inhibitor of the Wnt/β-catenin signaling pathway. Its targeted inhibition of PORCN provides a clean and effective method for reducing β-catenin accumulation in a variety of research and preclinical settings. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the effects of IWP-4 and other Wnt pathway modulators on β-catenin signaling. The continued study of compounds like IWP-4 will undoubtedly advance our understanding of Wnt-driven processes in both health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

The Role of IWP-4 in Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of stem cell biology, the precise control of signaling pathways is paramount to directing cell fate. Among the most critical of these is the Wnt signaling pathway, a highly conserved network that governs embryonic development, tissue homeostasis, and regeneration. Small molecule inhibitors that can temporally and selectively modulate this pathway are invaluable tools for both basic research and the development of cell-based therapies. IWP-4 (Inhibitor of Wnt Production-4) has emerged as a potent and specific antagonist of Wnt signaling, offering researchers a powerful method to guide the differentiation of pluripotent stem cells (PSCs) into desired lineages. This guide provides an in-depth overview of IWP-4, its mechanism of action, and its application in directing stem cell differentiation, with a focus on cardiomyocyte, endodermal, and ectodermal lineages.

Mechanism of Action: Inhibition of Wnt Protein Secretion

IWP-4 exerts its inhibitory effect on the canonical Wnt/β-catenin signaling pathway by targeting Porcupine (PORCN), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum. The function of PORCN is to catalyze the palmitoylation of Wnt proteins, a critical post-translational modification essential for their secretion and subsequent binding to Frizzled receptors on target cells.[1][2][3][4][5]

By inactivating PORCN, IWP-4 effectively prevents Wnt ligands from being secreted into the extracellular space.[1][6] This blockade halts the entire downstream signaling cascade, preventing the phosphorylation of the Lrp6 receptor, the accumulation of Dishevelled (Dvl), and ultimately, the stabilization and nuclear translocation of β-catenin.[3][5] Without nuclear β-catenin, the transcription of Wnt target genes is suppressed. This mechanism provides a highly specific method for shutting down Wnt-dependent signaling across a variety of cellular contexts.

Quantitative Data Summary

IWP-4 is a highly potent inhibitor of the Wnt pathway, with its efficacy being demonstrated across multiple studies. The following table summarizes key quantitative data related to its activity and use in stem cell differentiation.

| Parameter | Value | Cell Type / Context | Reference(s) |

| IC₅₀ | 25 nM | In vitro Wnt/β-catenin signaling assay | [1][2][3][7] |

| Effective Concentration | 5 µM | Cardiomyocyte differentiation from hPSCs | [8][9] |

| Effective Concentration | 1-10 µM | Neural crest induction (using IWP-2 analog) | [1] |

| Purity | ≥ 95% | Commercially available IWP-4 | [2][6] |

Experimental Protocols and Applications

The temporal modulation of Wnt signaling is a cornerstone of many directed differentiation protocols. An initial activation of the pathway often specifies mesendoderm, while a subsequent, timed inhibition is crucial for patterning and commitment to specific lineages. IWP-4 is a key reagent in the inhibition phase of these protocols.

Cardiomyocyte Differentiation from Human Pluripotent Stem Cells (hPSCs)

One of the most robust and widely published applications of IWP-4 is in the generation of cardiomyocytes. The most common strategy involves an initial pulse of a GSK3 inhibitor, such as CHIR99021, to strongly activate Wnt signaling and induce a mesodermal fate. This is followed by the addition of IWP-4 to inhibit Wnt signaling, which promotes the specification of cardiac progenitors. This sequential modulation can yield cultures with over 85% cardiac troponin T (cTnT)-positive cells.[1]

Detailed Protocol:

-

hPSC Culture (Day -5 to Day 0): Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Allow cells to reach full confluency before initiating differentiation.

-

Mesoderm Induction (Day 0): Aspirate mTeSR1 medium and replace it with RPMI/B27 medium (lacking insulin) supplemented with 6-12 µM CHIR99021. Incubate for 24 hours.

-

Medium Change (Day 1): Replace the medium with RPMI/B27 (lacking insulin).

-

Wnt Inhibition (Day 3): Add 5 µM IWP-4 to the RPMI/B27 (lacking insulin) medium.

-

Inhibitor Removal (Day 5): Replace the medium with fresh RPMI/B27 (lacking insulin) to remove IWP-4.

-

Maintenance (Day 7 onwards): Change the medium every 2-3 days with RPMI/B27 medium (containing insulin). Spontaneous contractions of cardiomyocyte sheets are typically observed between days 8 and 12.

-

Analysis (Day 15): Cells can be harvested and analyzed for the expression of cardiac markers such as cTnT and MF20 by flow cytometry or immunofluorescence.[1]

Foregut Endoderm Differentiation

The generation of anterior foregut endoderm (AFE), the precursor to tissues like the thymus, thyroid, and lungs, also relies on precise Wnt pathway modulation. Following the initial differentiation of PSCs into definitive endoderm (DE), a subsequent inhibition of Wnt, TGF-β, and BMP signaling is required to specify an anterior fate.[10][11][12][13] While protocols may not always specify IWP-4, its mechanism as a potent Wnt secretion inhibitor makes it a suitable small molecule for this critical step.

General Protocol Outline:

-

Definitive Endoderm Induction (Day 0-3): Differentiate hPSCs into definitive endoderm using a high concentration of Activin A (e.g., 100 ng/mL) and a low dose of a GSK3 inhibitor for the first 24 hours. This step generates a population of SOX17+/FOXA2+ cells.

-

Anterior Foregut Specification (Day 3-6): Transition the DE cells to a medium containing inhibitors for multiple pathways. This includes a Wnt inhibitor (e.g., IWP-4), a TGF-β inhibitor (e.g., SB431542), and a BMP inhibitor (e.g., Noggin or LDN193189).

-

Analysis: The resulting AFE population can be assessed by the expression of markers such as SOX2 and PAX9.

Ectoderm Patterning and Neural Crest Induction

The patterning of the ectoderm into neural plate, neural crest, placode, and epidermis is regulated by gradients of BMP and Wnt signaling. Wnt inhibition is crucial for specifying certain ectodermal fates. Protocols often use IWP-2, an analog of IWP-4 with an identical mechanism of action and a similar IC₅₀ (27 nM), to modulate Wnt signaling for ectoderm patterning and neural crest induction.[1][6][7]

Protocol for Ectoderm Patterning (using IWP-2/4):

-

Ectodermal Induction (Day 0-3): Culture hPSCs in a neural induction medium containing a dual SMAD inhibitor (e.g., Noggin and SB431542) to induce an ectodermal fate.

-

Patterning Initiation (Day 3): Add a patterning morphogen, such as BMP4 (e.g., 1 ng/mL), to the medium.

-

Wnt Inhibition (Day 4): Supplement the BMP4-containing medium with a Porcupine inhibitor like IWP-2 or IWP-4 (e.g., 1-5 µM).

-

Maintenance and Analysis (Day 4-6): Continue culture and analyze the spatial organization of ectodermal fate markers (e.g., PAX6 for neural plate, AP2α for surface ectoderm/neural crest).[7]

Logical Framework for Lineage Specification

The timing of Wnt signaling activation and inhibition is a critical logical switch that directs PSCs toward different germ layers and subsequent lineages. An early, strong activation is a common first step for mesendoderm, while later inhibition patterns the developing tissue.

Conclusion

IWP-4 is an indispensable tool for the directed differentiation of pluripotent stem cells. Its specific mechanism of action—inhibiting Wnt protein secretion by targeting Porcupine—allows for precise temporal control over a critical developmental pathway. As demonstrated, this control is essential for efficiently generating high-purity populations of cardiomyocytes and is a key component in protocols for patterning endodermal and ectodermal lineages. For researchers in regenerative medicine, disease modeling, and drug development, a thorough understanding of how to apply IWP-4 provides a robust method for guiding stem cell fate and unlocking their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. A reliable and efficient protocol for human pluripotent stem cell differentiation into the definitive endoderm based on dispersed single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Methods for derivation of multipotent neural crest cells derived from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. stemcell.com [stemcell.com]

- 7. A novel self-organizing embryonic stem cell system reveals signaling logic underlying the patterning of human ectoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAX_DPC: Protocol for definitive endoderm induction of human induced pluripotent stem cells [protocols.io]

- 9. Protocol for differentiation of human pluripotent stem cells into definitive endoderm lineage in a chemically defined and growth factor-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Generation and molecular characterization of human pluripotent stem cell-derived pharyngeal foregut endoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Generation of anterior foregut endoderm from human embryonic and induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. Generation of anterior foregut endoderm from human embryonic and induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Specificity of IWP-4 for Porcupine Versus Other Enzymes

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed analysis of the specificity of the small molecule inhibitor IWP-4 for its primary target, the enzyme Porcupine (PORCN), in comparison to other enzymes. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes.

Introduction

IWP-4 is a potent small-molecule inhibitor of the Wnt signaling pathway.[1][2][3] It functions by specifically targeting Porcupine (PORCN), a membrane-bound O-acyltransferase located in the endoplasmic reticulum.[3][4] PORCN plays a crucial role in the post-translational modification of Wnt ligands, specifically through palmitoylation. This lipid modification is essential for the secretion and subsequent biological activity of Wnt proteins.[5][6] By inhibiting PORCN, IWP-4 effectively blocks the secretion of all Wnt ligands, leading to the suppression of both canonical (β-catenin-dependent) and non-canonical Wnt signaling.[4] Given its critical role in cell proliferation, differentiation, and development, the Wnt pathway is a key target in regenerative medicine and oncology. Understanding the specificity of inhibitors like IWP-4 is paramount for their effective and safe use in research and therapeutic applications.

Quantitative Analysis of IWP-4 Inhibition

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). For IWP-4, its on-target activity against the Wnt signaling pathway has been well-characterized.

| Compound | Target/Pathway | IC50 (nM) | Reference |

| IWP-4 | Wnt/β-catenin signaling | 25 | [1][2][7] |

Off-Target Activity:

Studies on IWP-2 have revealed off-target activity against Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[9] A kinase screen of IWP-2 against 320 kinases demonstrated specific inhibition of CK1δ.[9]

| Compound | Off-Target | IC50 (nM) | Notes | Reference |

| IWP-2 | Casein Kinase 1δ (CK1δ) | Not specified in search results | IWP-2 was found to be a selective ATP-competitive inhibitor of CK1δ/ε. | [9] |

| IWP-2 | Kinase Panel (320) | - | Specifically inhibited CK1δ. | [9] |

| IWP-4 | Casein Kinase 1δ/ε (CK1δ/ε) | Not readily available | Expected to have a similar off-target profile to IWP-2 due to structural similarity. | [8] |

| IWP-4 | Notch and Hedgehog signaling | Minimal effect | - | [2] |

It is important to note that while IWP-4 has minimal effects on other major signaling pathways like Notch and Hedgehog, the potential for off-target effects on CK1δ/ε should be considered when designing and interpreting experiments.[2]

Experimental Protocols

A thorough assessment of an inhibitor's specificity involves a combination of cell-based and biochemical assays.

1. Wnt Signaling Activity Assay (TOP/FOPflash Reporter Assay)

This cell-based assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.

-

Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene.[10][11] In the presence of active Wnt signaling, β-catenin translocates to the nucleus and activates transcription from the TOPflash reporter. The FOPflash plasmid, which contains mutated TCF/LEF binding sites, serves as a negative control.[10][11]

-

Methodology:

-

Cell Culture and Transfection: HEK293T cells or another suitable cell line are cultured in 24-well plates.[12] The cells are then co-transfected with either the TOPflash or FOPflash plasmid, along with a Renilla luciferase plasmid for normalization of transfection efficiency.[10][12]

-

Inhibitor Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of IWP-4 or a vehicle control (DMSO).[12]

-

Luciferase Assay: Following another 24-hour incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[10][12]

-

Data Analysis: The ratio of TOPflash to FOPflash luciferase activity is calculated to determine the specific Wnt-dependent transcriptional activity.[10] The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the IWP-4 concentration and fitting the data to a dose-response curve.

-

2. Wnt Secretion Assay (ELISA)

This assay directly measures the amount of secreted Wnt protein in the cell culture medium.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific Wnt protein (e.g., Wnt3a) in the conditioned media of cells.

-

Methodology:

-

Cell Culture and Treatment: Cells capable of producing Wnt3a (e.g., L-Wnt3A cells) are cultured to confluency. The medium is then replaced with fresh medium containing different concentrations of IWP-4 or a vehicle control.

-

Conditioned Media Collection: After a 24-48 hour incubation period, the cell culture supernatant (conditioned medium) is collected and centrifuged to remove cellular debris.

-

ELISA Protocol:

-

A 96-well microplate is coated with a capture antibody specific for Wnt3a.[13]

-

The plate is washed, and then blocked to prevent non-specific binding.[13]

-

The collected conditioned media and a series of Wnt3a standards are added to the wells and incubated.[13]

-

After washing, a biotinylated detection antibody for Wnt3a is added.[14]

-

Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.[13]

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.[13][14]

-

-

Data Analysis: The optical density is measured at 450 nm using a microplate reader.[13] A standard curve is generated from the Wnt3a standards, and the concentration of Wnt3a in the conditioned media is determined. The inhibition of Wnt3a secretion by IWP-4 is then calculated relative to the vehicle control.

-

3. In Vitro Porcupine Enzymatic Assay (Fluorescence Polarization)

This biochemical assay directly measures the enzymatic activity of PORCN.

-

Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled peptide substrate for PORCN is used.[15][16] When the substrate is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When PORCN acylates the peptide, the increase in molecular size slows its rotation, leading to a higher polarization signal. An inhibitor will prevent this interaction, resulting in a low polarization signal.

-

Methodology:

-

Reaction Setup: Purified recombinant PORCN enzyme is incubated with varying concentrations of IWP-4 in an appropriate assay buffer.

-

Initiation of Reaction: The reaction is initiated by adding the fluorescently labeled Wnt peptide substrate and the acyl donor, palmitoyl-CoA.

-

Incubation: The reaction mixture is incubated at 37°C for a set period to allow for the enzymatic reaction to occur.

-

Fluorescence Polarization Measurement: The fluorescence polarization is measured using a microplate reader equipped with polarizing filters.[15]

-

Data Analysis: The percentage of inhibition is calculated for each IWP-4 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Canonical Wnt Signaling Pathway and the Site of IWP-4 Inhibition.

Caption: A typical experimental workflow for evaluating the specificity of IWP-4.

Caption: A logical diagram illustrating the on-target and potential off-target effects of IWP-4.

Conclusion

IWP-4 is a highly potent inhibitor of the Wnt signaling pathway, with a primary mechanism of action centered on the inhibition of the O-acyltransferase PORCN.[1][2][3] Its specificity for PORCN is the basis for its widespread use in studying Wnt-dependent biological processes. While direct, comprehensive screening data for IWP-4 against a broad panel of other enzymes is not extensively published, its structural similarity to IWP-2 suggests a potential off-target activity against CK1δ/ε.[8][9] Researchers utilizing IWP-4 should be cognizant of this potential for off-target effects and employ appropriate controls, such as using other PORCN inhibitors with different chemical scaffolds (e.g., Wnt-C59 or LGK974), to validate their findings. The detailed experimental protocols provided in this guide offer a framework for rigorously assessing the on-target and potential off-target effects of IWP-4 in various experimental systems.

References

- 1. stemcell.com [stemcell.com]

- 2. IWP 4 | β-catenin | Tocris Bioscience [tocris.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. Wnt signaling pathway inhibitor promotes mesenchymal stem cells differentiation into cardiac progenitor cells in vitro and improves cardiomyopathy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Canonical Wnt / β-Catenin Signaling [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of Inhibitor of Wnt Production 2 (IWP-2) and Related Compounds As Selective ATP-Competitive Inhibitors of Casein Kinase 1 (CK1) δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jcancer.org [jcancer.org]

- 11. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 12. TOP/FOP flash assay [bio-protocol.org]

- 13. rndsystems.com [rndsystems.com]

- 14. assaygenie.com [assaygenie.com]

- 15. rsc.org [rsc.org]

- 16. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Gene Targets of IWP-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor of Wnt Production-4 (IWP-4) is a small molecule that acts as a potent and specific antagonist of the Wnt signaling pathway. It functions by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[1][2][3] By preventing Wnt proteins from being secreted, IWP-4 effectively blocks both canonical (β-catenin-dependent) and non-canonical Wnt signaling cascades.[3][4] This targeted inhibition has made IWP-4 a valuable tool in developmental biology research, particularly in directing the differentiation of stem cells, and a promising candidate for therapeutic development in oncology, where aberrant Wnt signaling is a known driver of tumorigenesis.[5][6]

This technical guide provides an in-depth overview of the downstream gene targets affected by IWP-4 treatment. It summarizes quantitative gene expression data from various studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: The Wnt Signaling Pathway

The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration. In the canonical pathway, the binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and LRP5/6, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of a wide array of target genes involved in cell proliferation, differentiation, and survival.

IWP-4's inhibition of PORCN prevents the initial step of Wnt ligand secretion, thereby silencing the entire downstream cascade. This leads to the degradation of β-catenin and the subsequent downregulation of its target genes.

Diagram of the Wnt Signaling Pathway and IWP-4 Inhibition

Caption: IWP-4 inhibits the Porcupine enzyme, preventing Wnt ligand palmitoylation and secretion.

Downstream Gene Targets of IWP-4

Treatment of various cell types with IWP-4 leads to significant changes in gene expression profiles. The primary effect is the downregulation of canonical Wnt/β-catenin target genes. However, the precise set of affected genes can be cell-type and context-dependent, reflecting the diverse roles of Wnt signaling in different biological processes.

Quantitative Gene Expression Analysis

The following tables summarize the quantitative changes in the expression of key genes identified in studies utilizing IWP-4 or its analogs.

Table 1: Downregulation of Wnt Pathway and Proliferation-Associated Genes in Mesenchymal Stem Cells (MSCs) and Gastric Cancer Cells Treated with IWP-4.

| Gene Symbol | Gene Name | Cell Type | Fold Change | p-value | Reference |

| Wnt Pathway Components | |||||

| GSK3B | Glycogen synthase kinase 3 beta | MSCs | Downregulated | < 0.001 | [7] |

| DVL | Dishevelled segment polarity protein | MSCs | Downregulated | < 0.001 | [7] |

| WNT1 | Wnt family member 1 | MSCs | Downregulated | < 0.001 | [7] |

| TCF7 | Transcription factor 7 | MSCs | Downregulated | < 0.001 | [7] |

| CTNNB1 | Catenin beta 1 (β-catenin) | MSCs | Downregulated | < 0.001 | [7] |

| AXIN2 | Axin 2 | Gastric Cancer | Downregulated | < 0.05 | [8] |

| Downstream Transcription Factors & Cell Cycle Regulators | |||||

| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | MSCs | Downregulated | < 0.001 | [7] |

| MYC | MYC proto-oncogene, bHLH transcription factor | MSCs | Downregulated | < 0.001 | [7] |

| CCND1 | Cyclin D1 | MSCs | Downregulated | < 0.001 | [7] |

| MYC | MYC proto-oncogene, bHLH transcription factor | Gastric Cancer | Downregulated | < 0.05 | [8] |

| CCND1 | Cyclin D1 | Gastric Cancer | Downregulated | < 0.05 | [8] |

| BIRC5 | Baculoviral IAP repeat containing 5 (Survivin) | Gastric Cancer | Downregulated | < 0.05 | [8] |

| Upregulated Wnt Pathway Inhibitor | |||||

| AXIN1 | Axin 1 | MSCs | Upregulated | < 0.01 | [7] |

Table 2: Modulation of Developmental Genes in Human Pluripotent Stem Cells (hPSCs) Treated with IWP-4 Analog (IWP-L6).

| Gene Symbol | Gene Name | Regulation | Biological Process | Reference |

| Upregulated Genes (Anterior Markers) | ||||

| EOMES | Eomesodermin | Upregulated | Anterior endoderm specification | [9] |

| GSC | Goosecoid homeobox | Upregulated | Anterior endoderm specification | [9] |

| HHEX | Hematopoietically expressed homeobox | Upregulated | Anterior endoderm specification | [9] |

| LHX1 | LIM homeobox 1 | Upregulated | Anterior endoderm specification | [9] |

| OTX2 | Orthodenticle homeobox 2 | Upregulated | Anterior endoderm specification | [9] |

| CER1 | Cerberus 1, DAN family BMP antagonist | Upregulated | Anterior endoderm specification | [9] |

| NOG | Noggin | Upregulated | Anterior endoderm specification | [9] |

| FZD5 | Frizzled class receptor 5 | Upregulated | Anterior endoderm specification | [9] |

| SHISA2 | Shisa family member 2 | Upregulated | Anterior endoderm specification | [9] |

| Downregulated Genes (Posterior and Mesodermal Markers) | ||||

| EVX1 | Even-skipped homeobox 1 | Downregulated | Posterior development | [9] |

| CDX2 | Caudal type homeobox 2 | Downregulated | Posterior development | [9] |

| WNT11 | Wnt family member 11 | Downregulated | Wnt signaling | [9] |

| RSPO3 | R-spondin 3 | Downregulated | Wnt signaling agonist | [9] |

| LEF1 | Lymphoid enhancer binding factor 1 | Downregulated | Wnt signaling transcription factor | [9] |

| RNF43 | Ring finger protein 43 | Downregulated | Wnt receptor turnover | [9] |

| BMP5 | Bone morphogenetic protein 5 | Downregulated | BMP signaling | [9] |

| BMP6 | Bone morphogenetic protein 6 | Downregulated | BMP signaling | [9] |

| BAMBI | BMP and activin membrane bound inhibitor | Downregulated | BMP signaling antagonist | [9] |

| ID2 | Inhibitor of DNA binding 2, dominant negative helix-loop-helix protein | Downregulated | BMP signaling target | [9] |

| ID4 | Inhibitor of DNA binding 4, dominant negative helix-loop-helix protein | Downregulated | BMP signaling target | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of studies on IWP-4's effects. Below are representative protocols for cell culture, IWP-4 treatment, and gene expression analysis.

Cell Culture and IWP-4 Treatment

-

Cell Lines:

-

Mesenchymal Stem Cells (MSCs): Human umbilical cord-derived MSCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052), and 2 mM L-glutamine. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Human Pluripotent Stem Cells (hPSCs): hPSCs are maintained on Matrigel-coated plates in mTeSR1 medium.

-

Gastric Cancer Cell Lines (e.g., MKN28): Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.

-

-

IWP-4 Preparation and Application:

-

A stock solution of IWP-4 is prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

-

For experiments, the IWP-4 stock solution is diluted in the appropriate cell culture medium to the final working concentration (typically 1-5 µM).

-

A vehicle control (DMSO alone) at the same final concentration is used in parallel.

-

Cells are treated with IWP-4 or vehicle control for the desired duration (e.g., 24 hours for cancer cell lines, or for several days during stem cell differentiation protocols). The medium is replaced with fresh IWP-4-containing or control medium as required by the specific protocol.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation:

-

Total RNA is extracted from IWP-4-treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

-

The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis or a bioanalyzer.

-

-

cDNA Synthesis:

-

First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qRT-PCR:

-

qRT-PCR is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.

-

The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

-

RNA Sequencing (RNA-seq) and Bioinformatic Analysis

-

Library Preparation:

-

High-quality total RNA (RIN > 8.0) is used for library preparation.

-

Poly(A)+ RNA is selected using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.

-

The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated to sequencing adapters.

-

The ligated products are amplified by PCR to generate the final cDNA library.

-

-

Sequencing:

-

The quality and quantity of the library are assessed using a bioanalyzer and qPCR.

-

The library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatic Analysis:

-

Raw sequencing reads are subjected to quality control using tools like FastQC.

-

Adapters and low-quality reads are trimmed.

-

The clean reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as HISAT2 or STAR.

-

Gene expression is quantified by counting the number of reads mapping to each gene using tools like HTSeq or featureCounts.

-

Differential gene expression analysis between IWP-4-treated and control samples is performed using packages like DESeq2 or edgeR in R.

-

Genes with a false discovery rate (FDR) or adjusted p-value < 0.05 and a log2 fold change greater than a specified threshold (e.g., 1 or -1) are considered significantly differentially expressed.

-

Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological functions and pathways.

-

Diagram of a General Experimental Workflow for Gene Expression Analysis

Caption: A typical workflow for analyzing gene expression changes after IWP-4 treatment.

Conclusion

IWP-4 is a powerful tool for modulating the Wnt signaling pathway, with profound effects on downstream gene expression. Its ability to suppress canonical Wnt target genes has significant implications for both basic research and therapeutic applications. In the context of regenerative medicine, IWP-4 can be used to direct the differentiation of pluripotent stem cells into specific lineages by controlling the temporal activation and inhibition of Wnt signaling. In oncology, the downregulation of pro-proliferative and anti-apoptotic Wnt target genes by IWP-4 highlights its potential as an anti-cancer agent.

The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with IWP-4. A thorough understanding of its effects on downstream gene targets is essential for designing informative experiments and for advancing the development of novel therapies targeting the Wnt pathway. As high-throughput sequencing technologies continue to evolve, we can anticipate an even more detailed and nuanced understanding of the gene regulatory networks controlled by Wnt signaling and modulated by inhibitors like IWP-4.

References

- 1. Wnt signaling : methods and protocols in SearchWorks catalog [searchworks.stanford.edu]

- 2. Single‐cell landscape of the intrahepatic ecosystem in alcohol‐related liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publicatie-online.nl [publicatie-online.nl]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. INPP4B promotes PI3Kα-dependent late endosome formation and Wnt/β-catenin signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. arxiv.org [arxiv.org]

IWP-4: A Technical Guide to its Role in Wnt Signaling and Tumorigenesis